(E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H22N4O6S and its molecular weight is 482.51. The purity is usually 95%.
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Biological Activity
The compound (E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A thieno[3,4-c]pyrazole core.
- A nitrophenyl substituent.
- A trimethoxyphenyl group attached to an acrylamide moiety.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The formation of the thieno[3,4-c]pyrazole core is achieved through cyclization of appropriate precursors under acidic or basic conditions. The nitrophenyl group is introduced via nitration reactions using nitric acid and sulfuric acid as reagents. The final product is purified through crystallization or chromatography techniques.
Antioxidant Properties
Research indicates that thieno[2,3-c]pyrazole compounds exhibit significant antioxidant activity. In studies involving the protection of erythrocytes from oxidative damage caused by toxic agents like 4-nonylphenol, these compounds demonstrated a reduction in cell malformations and improved cell viability compared to control groups. This suggests their potential use in protective applications against oxidative stress in biological systems .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines by modulating specific signaling pathways related to cell survival and death .
Anti-inflammatory Effects
Thieno[3,4-c]pyrazole derivatives have also been noted for their anti-inflammatory activities. Compounds with nitrophenyl groups have shown efficacy in reducing inflammation markers in vitro and in vivo. They are believed to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
The exact mechanism of action for this compound involves interaction with various molecular targets:
- Inhibition of Enzymatic Activity : By inhibiting COX and LOX enzymes, the compound can effectively reduce the production of pro-inflammatory mediators.
- Cell Signaling Modulation : The compound may modulate pathways associated with apoptosis and cell cycle regulation through interactions with specific kinases involved in cancer progression.
Case Studies
-
Erythrocyte Protection Study : In an experiment assessing the protective effects against 4-nonylphenol-induced oxidative stress on Clarias gariepinus erythrocytes, treatment with thieno[2,3-c]pyrazole derivatives resulted in a significant decrease in altered erythrocyte morphology compared to untreated controls .
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Compound A 12 ± 1.03 Compound B 0.6 ± 0.16 - Anticancer Activity Assessment : Various thieno[3,4-c]pyrazole derivatives were screened against human cancer cell lines showing IC50 values indicating effective inhibition of cell growth. These findings suggest that further development could lead to promising anticancer agents .
Properties
IUPAC Name |
(E)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S/c1-31-19-10-14(11-20(32-2)22(19)33-3)4-9-21(28)24-23-17-12-34-13-18(17)25-26(23)15-5-7-16(8-6-15)27(29)30/h4-11H,12-13H2,1-3H3,(H,24,28)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEQFSDCKBUIMX-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.